3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Description
3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[222]oct-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a chlorophenyl group
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethylcarbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-14-3-1-2-11(10-14)8-9-20-17(21)15-12-4-6-13(7-5-12)16(15)18(22)23/h1-4,6,10,12-13,15-16H,5,7-9H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDWZGLMMQQRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NCCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Reaction with Amines: The anhydride is reacted with 2-(3-chlorophenyl)ethylamine under controlled conditions to form the corresponding amide.
Carboxylation: The amide is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Scientific Research Applications
3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid include:
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core structure and are used in similar applications.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride: This compound is used as a molecular scaffold and in the synthesis of metal-organic frameworks.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Another related compound used in organic synthesis and materials science.
The uniqueness of 3-{[2-(3-Chlorophenyl)ethyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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